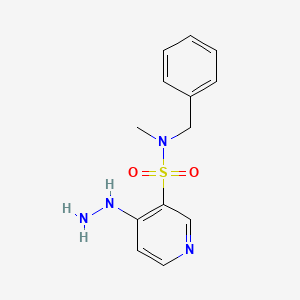
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of N-methylpyridine-3-sulfonamide with benzyl chloride in the presence of a base to form N-benzyl-N-methylpyridine-3-sulfonamide. This intermediate is then reacted with hydrazine hydrate to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its effects on cellular processes, particularly in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the interaction between Rab27a and its effectors, which are involved in the regulation of vesicle trafficking. This inhibition disrupts the migration and invasion of cancer cells, thereby reducing their metastatic potential .
Comparison with Similar Compounds
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is unique in its ability to target Rab27a interactions. Similar compounds include:
N-benzyl-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide: Another Rab27a-targeting compound with similar anti-cancer properties.
N-methylpyridine-3-sulfonamide derivatives: These compounds share structural similarities but may have different biological activities.
This compound’s specificity for Rab27a interactions makes it a valuable tool in cancer research.
Biological Activity
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide (BHMPS) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Synthesis
BHMPS is a derivative of pyridine and sulfonamide, characterized by its hydrazine moiety. The synthesis involves the reaction of N-benzyl-4-hydrazinyl-N-methylpyridine with sulfonamide groups, creating a compound with potential inhibitory effects on specific biological pathways.
Research indicates that BHMPS functions primarily as an inhibitor of the Rab27a protein, which is involved in cellular processes such as exocytosis and cell migration. The compound disrupts the interaction between Rab27a and its effector proteins, leading to reduced tumor cell invasion and migration.
Key Findings:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : BHMPS treatment resulted in decreased expression of EMT transcription factors such as Snail, Slug, Zeb1, and Twist1 in breast cancer cells, which are critical for metastasis .
- Signaling Pathway Modulation : The compound inhibited focal adhesion kinase (FAK) and c-Jun N-terminal kinase (JNK) activation, which are pivotal in regulating cell motility and invasion .
Anticancer Properties
BHMPS has shown significant potential in inhibiting breast cancer cell lines such as MDA-MB-231 and BT549. The compound's ability to decrease cell migration was linked to its effects on signaling pathways associated with cancer progression.
Table 1: Biological Activity of BHMPS
| Activity | Effect | Cell Line |
|---|---|---|
| Inhibition of Migration | Significant reduction | MDA-MB-231 |
| EMT Factor Expression | Decreased levels | MDA-MB-231, BT549 |
| FAK Activation | Inhibition observed | MDA-MB-231 |
| JNK Activation | Inhibition observed | MDA-MB-231 |
Case Studies
- Breast Cancer Study : A study published in 2022 demonstrated that BHMPS effectively reduced the migration and invasion capabilities of breast cancer cells by disrupting Rab27a-mediated signaling pathways. The results indicated a clear correlation between BHMPS treatment and decreased levels of ECM markers associated with tumor aggressiveness .
- Antimetastatic Potential : Further investigations revealed that BHMPS not only inhibited Rab27a but also affected downstream signaling molecules involved in cellular adhesion and migration. This multifaceted approach highlights its potential as an antimetastatic agent .
Future Directions
The promising results from studies involving BHMPS suggest several avenues for future research:
- Exploration in Other Cancer Types : Investigating the efficacy of BHMPS in other cancer models could provide insights into its broader therapeutic potential.
- Combination Therapies : Evaluating the effects of BHMPS in combination with existing therapies may enhance treatment outcomes.
- Mechanistic Studies : Further elucidation of the molecular mechanisms through which BHMPS exerts its effects will be crucial for optimizing its application in clinical settings.
Properties
Molecular Formula |
C13H16N4O2S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H16N4O2S/c1-17(10-11-5-3-2-4-6-11)20(18,19)13-9-15-8-7-12(13)16-14/h2-9H,10,14H2,1H3,(H,15,16) |
InChI Key |
MGYLPKFOTGEXAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CN=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















